Naphthalen-1-ylmethanediyl diacetate

Description

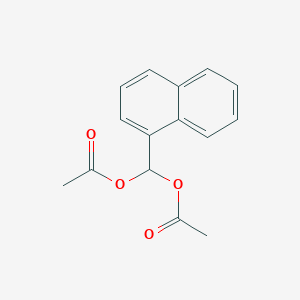

Naphthalen-1-ylmethanediyl diacetate (C₁₅H₁₄O₄) is a naphthalene-derived compound featuring a central methanediyl group (-CH₂-) esterified with two acetate groups. The naphthalene moiety contributes aromatic stability and hydrophobicity, while the diacetate groups enhance solubility in polar organic solvents and influence reactivity. Such compounds are typically synthesized via acetylation of naphthalen-1-ylmethanol precursors, analogous to methods described for mono- or diacylated derivatives of other aromatic alcohols .

Properties

CAS No. |

64002-53-5 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

[acetyloxy(naphthalen-1-yl)methyl] acetate |

InChI |

InChI=1S/C15H14O4/c1-10(16)18-15(19-11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |

InChI Key |

SVDYJLYOWDIMEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC2=CC=CC=C21)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-ylmethanediyl diacetate can be synthesized through the acetylation of naphthalen-1-ylmethanol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-ylmethanediyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups, yielding naphthalen-1-ylmethanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxyl or aldehyde groups, while reduction typically produces naphthalen-1-ylmethanol.

Scientific Research Applications

Naphthalen-1-ylmethanediyl diacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-1-ylmethanediyl diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to biologically active derivatives. These derivatives may interact with cellular receptors or enzymes, leading to various biological effects. For example, some derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Naphthalen-1-ylmethyl 2-Cyanoacetate

- Structure: C₁₄H₁₁NO₃, featuring a naphthalen-1-ylmethyl group esterified with a cyanoacetate moiety.

- Key Differences: Functional Groups: The cyano group (-CN) introduces strong electron-withdrawing effects, contrasting with the electron-rich diacetate groups in the target compound. Reactivity: The cyanoacetate is more prone to nucleophilic attack at the cyano carbon, whereas the diacetate may undergo hydrolysis or transesterification. Applications: Used in specialty chemical synthesis (e.g., pharmaceuticals), whereas diacetates are more common in polymer and UV-filter applications .

Methacrolein Diacetate

- Structure : C₈H₁₂O₄, an aliphatic diacetate with a methallylidene backbone.

- Key Differences: Backbone: Methacrolein diacetate lacks aromaticity, leading to lower thermal stability compared to naphthalene-based diacetates. Solubility: More soluble in non-polar solvents due to its aliphatic chain. Applications: Primarily used as a monomer or intermediate in polymer chemistry .

Cellulose Diacetate

- Structure : A polymer with repeating glucose units acetylated at two hydroxyl positions.

- Key Differences: Molecular Weight: High polymer vs. small-molecule diacetates. Solubility: Soluble in acetone (cellulose diacetate) vs. ethanol or chloroform (small-molecule diacetates). Applications: Widely used in films, fibers, and membranes, unlike naphthalene diacetates, which are niche intermediates .

Diethyl 2,2'-Diacetate Derivatives (UV Filters)

- Structure : Imidazolidine-based diacetates, e.g., compound 3b (C₂₀H₂₂N₂O₆).

- Key Differences: Photostability: UV-filter diacetates exhibit high photostability (degradation via isomerization), whereas naphthalene diacetates may degrade via aromatic ring oxidation.

Data Table: Comparative Analysis of Diacetate Derivatives

Research Findings and Trends

- Acetylation Effects: Diacetylation generally increases lipophilicity compared to monoacetates, enhancing membrane permeability in bioactive compounds .

- Stability: Naphthalene derivatives with electron-withdrawing groups (e.g., diacetates) show improved thermal stability over hydroxylated analogs like naphthalen-1-ylmethanol .

- Biological Activity : Diacylated naphthalene derivatives may exhibit antiproliferative effects against cancer cells, though specific data on the target compound remain unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.